molecular formula C21H15Cl2N3O2S2 B3008473 N-(2-chloro-6-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261004-75-4

N-(2-chloro-6-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B3008473
CAS No.: 1261004-75-4
M. Wt: 476.39
InChI Key: QWPUBMJCTRYGNX-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • Thieno[3,2-d]pyrimidin-4-one scaffold: Provides a planar, aromatic system conducive to π-π interactions.
  • Sulfanyl acetamide linker: Bridges the pyrimidine core to the N-(2-chloro-6-methylphenyl) group, introducing conformational flexibility and hydrogen-bonding capacity.
  • 2-Chloro-6-methylphenyl moiety: A sterically hindered aromatic group that may influence solubility and metabolic stability.

Its analogs, however, have demonstrated antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O2S2/c1-12-3-2-4-15(23)18(12)25-17(27)11-30-21-24-16-9-10-29-19(16)20(28)26(21)14-7-5-13(22)6-8-14/h2-10H,11H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPUBMJCTRYGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-6-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the existing literature on its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a thieno[3,2-d]pyrimidine core linked to a chlorinated aromatic group and a sulfanyl acetamide moiety. Its molecular formula is C₁₈H₁₈Cl₂N₂O₂S, with a molecular weight of approximately 392.36 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thienopyrimidine scaffold followed by functionalization with aromatic and acetamide groups. The synthetic pathways often utilize chlorinated phenols and thioketones as key starting materials.

Anticancer Activity

Recent studies have demonstrated that derivatives of thienopyrimidine compounds exhibit significant anticancer properties. For instance, compounds structurally similar to N-(2-chloro-6-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide have shown:

  • Inhibition of Tumor Cell Proliferation : In vitro assays indicated that these compounds can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells. The IC₅₀ values for these compounds ranged from 10 to 30 µM, indicating moderate potency against tumor cells .

Antimicrobial Activity

Additionally, thienopyrimidine derivatives have exhibited antimicrobial properties against several pathogens. For instance:

  • Antibacterial Efficacy : Compounds similar to N-(2-chloro-6-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) ranged from 50 to 200 µg/mL .

The biological activity is believed to stem from the compound's ability to inhibit key enzymes involved in cell proliferation and survival pathways in cancer cells. Specifically, these compounds may target:

  • VEGF and PDGF Receptors : Similar thienopyrimidine derivatives have been reported to inhibit vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor signaling pathways, which are crucial for angiogenesis and tumor growth .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of various thienopyrimidine derivatives on human cancer cell lines. Results indicated that the presence of electron-withdrawing groups such as chlorine enhanced the anticancer activity compared to their non-substituted counterparts .
  • In Vivo Models : Animal studies demonstrated that administration of similar thienopyrimidine compounds significantly reduced tumor size in xenograft models, supporting their potential use in cancer therapy .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of thieno[3,2-d]pyrimidine have shown promising activity against various cancer cell lines.

Case Study: Cytotoxicity Testing

In a study examining the cytotoxic effects of similar compounds, the MTT assay was utilized to evaluate the activity against breast cancer cell lines (MCF-7, T47-D, MDA-MB231) and a normal cell line (NIH-3T3). The results demonstrated that compounds with similar structural features exhibited good cytotoxicity against cancerous cells while maintaining low toxicity towards normal cells .

Cell LineIC50 (µM)
MCF-727.7
T47-D30.0
MDA-MB23139.2
NIH-3T3>100

Protein Kinase Inhibition

Research has indicated that compounds similar to N-(2-chloro-6-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide may act as inhibitors of protein kinases, which are critical in regulating various cellular processes including growth and proliferation.

Mechanistic Insights

The thieno[3,2-d]pyrimidine scaffold has been associated with inhibition of specific kinases involved in cancer signaling pathways. Inhibiting these kinases can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound class. Thieno[3,2-d]pyrimidine derivatives have shown activity against a range of bacterial and fungal pathogens.

Study Findings

In vitro studies have demonstrated that similar compounds exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as certain fungi. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria .

Drug Development Potential

Given its diverse biological activities, N-(2-chloro-6-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide holds promise for further development in pharmaceutical research.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogs:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Notable Data
Target Compound C₃₀H₂₂Cl₂N₃O₂S₂ Not Provided 4-Cl-phenyl, 2-Cl-6-Me-phenyl N/A (Data gaps in evidence)
2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[...]acetamide C₂₆H₂₄ClN₃O₂S ~493.5* Cyclopenta ring, 6-Et-2-Me-phenyl MFCD03224756; Enhanced rigidity
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide C₁₃H₁₁Cl₂N₃O₂S 344.21 2,3-diCl-phenyl, 4-Me-pyrimidin Yield: 80%; mp 230°C; [M+H]+ 344
N-(2-chloro-6-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide C₂₂H₁₈ClN₃O₂S₂ 456.0 2-Me-phenyl, 2-Cl-6-Me-phenyl Smiles: Cc1ccccc1-n1c(...)c1=O
N-(2-chloro-4-methylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[...]acetamide C₂₃H₂₀ClN₃O₃S₂ 486.0 3-MeO-benzyl, 2-Cl-4-Me-phenyl Smiles: COc1cccc(...)c1

Notes:

  • Substitutions like methoxy () or methyl groups () alter electronic properties and steric hindrance, impacting bioavailability.

Physicochemical Data Gaps

Critical data missing for the target compound include:

  • Melting point, solubility, and stability (cf. ’s mp 230°C).
  • Spectroscopic validation (e.g., 1H NMR, MS) and elemental analysis.
  • Safety profiles (e.g., MSDS, LD₅₀), which are also absent for most analogs .

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